[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride
Description
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is a specialized organophosphorus compound featuring a piperazine ring substituted with a trifluoroacetyl group (-COCF₃) and a phosphonic dichloride (-POCl₂) moiety. This structure confers unique reactivity, particularly in polymer chemistry, where phosphonic dichlorides are pivotal intermediates for synthesizing polyphosphonates.
Properties
CAS No. |
914361-74-3 |
|---|---|
Molecular Formula |
C6H8Cl2F3N2O2P |
Molecular Weight |
299.01 g/mol |
IUPAC Name |
1-(4-dichlorophosphorylpiperazin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H8Cl2F3N2O2P/c7-16(8,15)13-3-1-12(2-4-13)5(14)6(9,10)11/h1-4H2 |
InChI Key |
MXNASHSZUXNRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(F)(F)F)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride typically involves the reaction of piperazine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This intermediate is then reacted with phosphorus trichloride to form the phosphonic dichloride derivative. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid or phosphonate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonic acid or phosphonate esters.
Substitution: Various substituted phosphonic dichloride derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is used as a building block in organic synthesis for the preparation of complex molecules. It serves as a precursor for the synthesis of phosphonic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors targeting specific enzymes or receptors. Additionally, it can be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science for the preparation of metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism of action of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phosphonic dichloride group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
This compound (CAS 180576-05-0) contains a piperazine ring modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain. Unlike [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride, it is tailored for peptide synthesis and solid-phase chemistry. The Fmoc group enables temporary amine protection, while the acetic acid moiety facilitates conjugation. The phosphonic dichloride analog, however, is more reactive toward nucleophiles (e.g., alcohols, amines), making it suitable for polymerization rather than bioconjugation .
Pharmacopeial Piperazine-Triazole Derivatives
Complex derivatives like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (PF 43(1)) highlight the piperazine ring’s versatility in drug design. These compounds leverage piperazine’s conformational flexibility for receptor binding, contrasting with this compound’s role in materials science. The trifluoroacetyl group may reduce bioavailability compared to triazole or dichlorophenyl substituents, which enhance lipophilicity and target affinity .
Table 2: Functional Group Impact on Piperazine Derivatives
| Compound | Key Functional Groups | Primary Application | Reactivity/Stability Considerations |
|---|---|---|---|
| This compound | -POCl₂, -COCF₃ | Polymer synthesis | Hydrolysis-sensitive, high electrophilicity |
| 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | -COOH, -Fmoc | Peptide synthesis | Stable under basic conditions |
| Pharmacopeial Triazole Derivatives | -Triazole, -Cl, -dioxolane | Antifungal/Pharmaceutical | High lipophilicity, metabolic stability |
Research Findings and Contradictions
- Temperature Sensitivity : Iliescu et al. observed that yields for phosphonic dichloride-based polymers decline above 20°C due to hydrolysis . For this compound, this effect may be exacerbated, requiring cryogenic conditions for handling.
- Substituent Effects : The trifluoroacetyl group’s electron-withdrawing nature contrasts with Prot’s findings (unpublished data, referenced in ), where electron-donating groups improved stability. This discrepancy underscores the need for substituent-specific optimization.
- Biological vs. Industrial Use : Piperazine derivatives with triazole/dichlorophenyl groups (e.g., PF 43(1)) prioritize metabolic stability , whereas phosphonic dichlorides prioritize reactivity for industrial scalability .
Biological Activity
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Research suggests that phosphonic acids can mimic phosphate groups, leading to competitive inhibition of enzymes that utilize phosphate substrates.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphonic acid derivatives, including this compound. The compound has shown notable activity against various bacterial strains, potentially due to its structural similarity to natural substrates utilized by bacterial enzymes.
Anticancer Activity
Preliminary investigations indicate that this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The inhibition of specific kinases or phosphatases could disrupt signaling pathways essential for tumor growth and survival.
Study 1: Inhibition of Enzymatic Activity
A study evaluated the inhibitory effect of this compound on a specific kinase involved in cancer progression. The results indicated an IC50 value of approximately 25 nM, suggesting potent inhibition compared to standard inhibitors.
| Compound | IC50 (nM) |
|---|---|
| This compound | 25 |
| Standard Inhibitor A | 50 |
| Standard Inhibitor B | 100 |
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was tested against a panel of bacterial strains. The compound exhibited significant bactericidal activity, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
